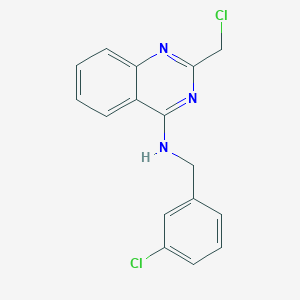
3-Methyl-4-(pyridin-3-yloxy)benzaldehyde
Übersicht
Beschreibung
3-Methyl-4-(pyridin-3-yloxy)benzaldehyde is a chemical compound with the molecular formula C13H11NO2 . It has a molecular weight of 213.23 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzaldehyde group substituted with a methyl group at the 3-position and a pyridin-3-yloxy group at the 4-position .Physical And Chemical Properties Analysis
This compound is a solid compound . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .Wissenschaftliche Forschungsanwendungen
Fluorescent Chemosensors for pH Discrimination
- Researchers developed fluorescent chemosensors using compounds related to 3-Methyl-4-(pyridin-3-yloxy)benzaldehyde. These chemosensors are effective in distinguishing between normal cells and cancer cells based on pH levels, as cancer cells tend to have a different pH range compared to normal cells (Dhawa et al., 2020).
Facile Synthesis of Pyrano[3,2-c]pyridine Compounds
- An 'on-solvent' multicomponent reaction was discovered, involving the transformation of benzaldehydes and other components, forming pyrano[3,2-c]pyridine compounds. These compounds have potential biomedical applications (Elinson et al., 2018).
Hantzsch Ester Production in Water-based Medium
- A study focused on the reaction of benzaldehydes with other elements in a water-based medium, using infrared irradiation. This method pertains to the production of mono-1,4-dihydro-pyridines, which have practical applications in medicine (Gómez-Pliego et al., 2007).
Methylation of Pyridines Using Temporary Dearomatization
- A catalytic method was developed for the methylation of pyridines, a process involving aromatic and non-aromatic compounds. This method is significant for its application in drug discovery, using methanol and formaldehyde as key reagents (Grozavu et al., 2020).
Condensation Mechanisms with Aminobenzoic Acids
- A theoretical study investigated the condensation reactions of 4-pyridinecarboxaldehyde with aminobenzoic acids. This research is crucial for understanding molecular properties and reaction mechanisms (Arsene et al., 2022).
Triorganostannyl Esters Synthesis and Study
- The synthesis and structural investigation of triorganostannyl esters of substituted aminobenzoic acids were reported. This research is important for understanding the coordination to metal centers and their impact on photophysical properties (Tzimopoulos et al., 2010).
Removal of Pb(II) Ions Using Magnetic Chitosan
- A study on the removal of Pb(II) ions from the aqueous environment using a novel crosslinked magnetic chitosan compound was conducted. This biopolymer's sorption properties were characterized, demonstrating its utility in environmental remediation (Gutha & Munagapati, 2016).
Mechanism of Carbodesilylation of Pyridines
- Research proposed a mechanism for the carbodesilylation of pyridines using benzaldehyde, providing insights into the reactions of pyridine derivatives (Effenberger et al., 1992).
Antiproliferative Activity of Pyridine Derivatives
- The synthesis and antiproliferative activity of pyridine derivatives were examined, contributing to the development of potential anticancer drugs (Liszkiewicz, 2002).
Electrochemical Activity of Polymerized Pyrrole
- A study on the electrochemical polymerization of pyrrole and its activity, especially in the oxidation of benzyl alcohol, was conducted. This research has implications for electrocatalysis and materials science (Lu et al., 2014).
Eigenschaften
IUPAC Name |
3-methyl-4-pyridin-3-yloxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-10-7-11(9-15)4-5-13(10)16-12-3-2-6-14-8-12/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUHZIVBIUFNSRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=O)OC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


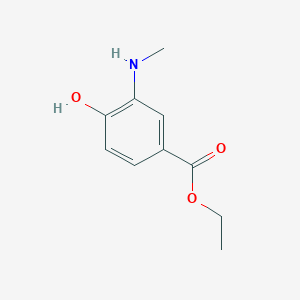

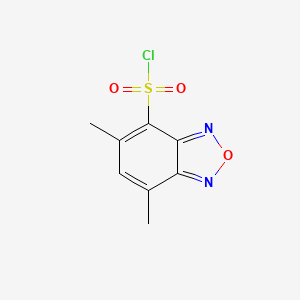

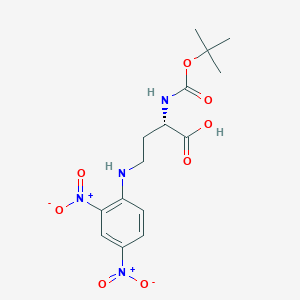
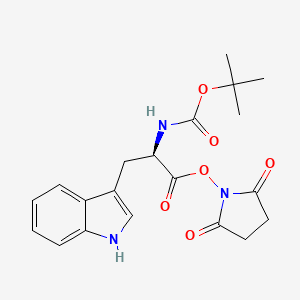


![N-[1-(1-methyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine](/img/structure/B1421973.png)
![3-(7-Methylimidazo[1,2-a]pyrimidin-2-yl)propanoic acid](/img/structure/B1421976.png)

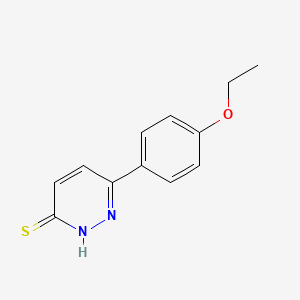
![N-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]-L-alanine](/img/structure/B1421981.png)
